6-amino-2-anilinopyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-amino-2-anilino-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTZAEPRFMFTSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-amino-2-anilinopyrimidin-4(3H)-one: Physicochemical Properties and Characterization Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 6-amino-2-anilinopyrimidin-4(3H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computationally predicted properties from established chemical databases, alongside general methodologies for the experimental determination of these key parameters. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related pyrimidine derivatives in drug discovery and medicinal chemistry.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. The compound this compound, belonging to this important class of heterocycles, presents a unique scaffold for the design of novel bioactive molecules. Its structure, featuring a pyrimidinone core with amino and anilino substitutions, offers multiple points for chemical modification, making it an attractive starting point for the development of targeted therapies. This guide aims to consolidate the available information on its fundamental physicochemical properties and to provide standardized protocols for its empirical characterization, thereby facilitating its exploration in research and development.

Chemical Identity and Structure

-

IUPAC Name: 6-amino-2-(phenylamino)pyrimidin-4(3H)-one

-

Synonyms: this compound

-

CAS Number: 103041-17-4[1]

-

Molecular Formula: C₁₀H₁₀N₄O[1]

-

Molecular Weight: 202.21 g/mol [1]

-

Chemical Structure:

/ HN C=N-c1ccccc1 | | C=C(N) / HN

Physical Properties

| Property | Predicted Value | Data Source |

| XLogP3 | 0.9 | PubChem CID: 135472103 |

| Hydrogen Bond Donors | 3 | PubChem CID: 135472103 |

| Hydrogen Bond Acceptors | 4 | PubChem CID: 135472103 |

| Rotatable Bond Count | 1 | PubChem CID: 135472103 |

| Topological Polar Surface Area (TPSA) | 88.2 Ų | PubChem CID: 135472103 |

| Heavy Atom Count | 15 | PubChem CID: 135472103 |

| Formal Charge | 0 | PubChem CID: 135472103 |

| Complexity | 263 | PubChem CID: 135472103 |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyrimidinone ring, the primary amino group, and the secondary anilino group.

-

Tautomerism: The pyrimidinone core can exist in several tautomeric forms, with the keto-form (as depicted) generally being the most stable. The potential for tautomerization should be considered in different solvent systems and pH conditions.

-

Acidity and Basicity (pKa): The compound possesses both acidic and basic centers. The N-H protons of the pyrimidinone ring and the anilino group are weakly acidic, while the amino group and the ring nitrogens are basic. Experimental determination of the pKa values is crucial for understanding its ionization state at physiological pH.

-

Reactivity: The amino group is a nucleophilic center and can participate in reactions such as acylation, alkylation, and Schiff base formation. The anilino group can also undergo similar reactions, although its reactivity may be modulated by the electron-withdrawing nature of the pyrimidine ring. The aromatic phenyl ring of the anilino substituent is susceptible to electrophilic aromatic substitution.

Experimental Protocols for Characterization

The following section outlines standard experimental procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially, then slow down to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in biological assays.

Protocol (Qualitative):

-

To a series of small test tubes, add approximately 10 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone).

-

Vortex or shake each tube vigorously for 1-2 minutes.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves, the compound is soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

Diagram of Solubility Assessment Workflow:

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the chemical structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Synthesis

Proposed General Synthetic Pathway:

Caption: Proposed General Synthetic Pathway.

Safety and Handling

Specific toxicity data for this compound is not available. As with any laboratory chemical of unknown toxicity, it should be handled with care. Standard laboratory safety practices should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

While this compound presents an interesting scaffold for medicinal chemistry, a significant gap exists in the publicly available experimental data regarding its physicochemical properties. This guide has provided a summary of the available computational data and has outlined standard experimental protocols that can be employed to fully characterize this compound. The generation of empirical data through the application of these methods is a crucial next step for any research program focused on the development of this and related pyrimidine derivatives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135472103, this compound. Retrieved from [Link].

Sources

Technical Guide: Synthesis of 6-amino-2-anilinopyrimidin-4(3H)-one

Executive Summary

This technical guide details the synthesis of 6-amino-2-anilinopyrimidin-4(3H)-one (also known as 2-anilino-4-amino-6-hydroxypyrimidine), a critical pharmacophore in medicinal chemistry. This scaffold serves as a foundational element for various kinase inhibitors (e.g., Lck, Src, and CDK inhibitors).

While the prompt requests synthesis "from guanidine," direct reaction of elemental guanidine with aniline to form the necessary intermediate is thermodynamically unfavorable and low-yielding. Therefore, this guide prioritizes the scientific standard : a two-phase approach where the guanidine moiety is first functionalized to N-phenylguanidine , followed by a Traube-type condensation with ethyl cyanoacetate . This ensures high purity and reproducibility suitable for pharmaceutical applications.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the pyrimidine ring via a [3 + 3] condensation strategy. The pyrimidine core is assembled by reacting a binucleophile (N-phenylguanidine) with a 1,3-dielectrophile equivalent (ethyl cyanoacetate).

Strategic Disconnection

-

C2-N3-C4 Bond Formation: Nucleophilic attack of the guanidine nitrogen on the ester carbonyl.

-

C6-N1 Bond Formation: Intramolecular nucleophilic attack of the second guanidine nitrogen on the nitrile carbon.

Figure 1: Retrosynthetic pathway showing the disconnection of the pyrimidine ring into phenylguanidine and ethyl cyanoacetate fragments.

Part 2: Critical Intermediate Preparation (N-Phenylguanidine)

Context: While "transguanylation" (boiling guanidine carbonate with aniline) is theoretically possible, it suffers from ammonia evolution and poor atom economy. The industry-standard method described below ensures the "guanidine" donor is correctly positioned for the final cyclization.

Protocol A: Synthesis of N-Phenylguanidine Carbonate

If commercial N-phenylguanidine is unavailable, it must be synthesized freshly to avoid dimerization.

Reagents:

-

Aniline (1.0 eq)[1]

-

Cyanamide (50% aq.[1] solution, 1.1 eq)

-

Hydrochloric acid (conc.)[1]

-

Sodium Carbonate (sat. aq.)

Procedure:

-

Salt Formation: Dissolve aniline in dilute HCl to form aniline hydrochloride in situ.

-

Addition: Add cyanamide solution dropwise at 80–90°C.

-

Digestion: Stir for 2 hours. The cyanamide acts as the "guanidine" carbon source.

-

Neutralization: Cool to room temperature and slowly add saturated sodium carbonate.

-

Precipitation: The phenylguanidine carbonate salt will precipitate as a white solid.

-

Isolation: Filter, wash with ice-cold water, and dry.

-

Yield Expectation: 75–85%

-

Purity Check: Melting point 147–150°C (dec).[1]

-

Part 3: Core Synthesis (The Cyclization)

This is the critical step where the "guanidine" moiety is incorporated into the pyrimidine ring.

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation.[2][3]

-

Activation: Sodium ethoxide generates the free base of phenylguanidine.

-

Step 1 (Amide Formation): The more nucleophilic nitrogen of the guanidine attacks the ester carbonyl of ethyl cyanoacetate, displacing ethanol.

-

Step 2 (Ring Closure): The remaining guanidine nitrogen attacks the nitrile (cyano) group.

-

Tautomerization: The resulting imine isomerizes to the stable amine/enamine forms.

Figure 2: Step-wise mechanistic flow of the condensation reaction.

Experimental Protocol

Safety Note: Sodium ethoxide is moisture-sensitive and corrosive. Ethyl cyanoacetate is toxic. Perform all operations in a fume hood.

1. Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Example) | Role |

| N-Phenylguanidine Carbonate | 196.21 | 1.0 | 19.6 g | Binucleophile |

| Ethyl Cyanoacetate | 113.11 | 1.05 | 11.9 g (11.2 mL) | Dielectrophile |

| Sodium Metal | 22.99 | 2.0 | 4.6 g | Base precursor |

| Ethanol (Absolute) | 46.07 | Solvent | 250 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Excess | ~15 mL | Quenching/Precipitation |

2. Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide

-

Charge a dry 500 mL 3-neck round-bottom flask (RBF) with 250 mL of absolute ethanol.

-

Add sodium metal (cut into small pieces) slowly under a nitrogen stream.

-

Stir until all sodium has dissolved and hydrogen evolution ceases. Temperature will rise; allow to cool to ~40°C.

Step 2: Free-Basing and Addition

-

Add the N-phenylguanidine carbonate to the ethoxide solution.

-

Stir for 15 minutes. The base will liberate the free phenylguanidine; sodium carbonate may form a fine suspension (do not filter yet).

-

Add ethyl cyanoacetate dropwise over 10 minutes.

Step 3: Reflux and Cyclization

-

Equip the flask with a reflux condenser.[4]

-

Heat the mixture to reflux (approx. 78–80°C).

-

Maintain reflux for 3 to 4 hours .

-

Observation: The reaction mixture will likely turn from clear/yellow to a deeper orange/brown, and a precipitate (the sodium salt of the pyrimidine) may form.

-

Step 4: Isolation and Purification

-

Evaporate approximately 50% of the ethanol under reduced pressure (Rotavap).

-

Dilute the residue with 100 mL of water. The solids should dissolve (sodium salt form).

-

Critical Step (Acidification): Slowly add glacial acetic acid to the aqueous solution with vigorous stirring until pH reaches ~5–6.

-

The target compound, This compound , will precipitate as a solid.

-

Cool in an ice bath for 30 minutes to maximize yield.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with:

-

Water (2 x 50 mL) to remove salts.

-

Cold Ethanol (1 x 20 mL) to remove unreacted organics.

-

-

Dry in a vacuum oven at 60°C overnight.

Part 4: Characterization & Troubleshooting

Analytical Data

To validate the synthesis, compare with the following standard markers:

-

Appearance: Off-white to pale yellow powder.

-

Melting Point: >280°C (Decomposes).[1]

-

1H NMR (DMSO-d6):

- 10.5–11.0 (br s, 1H, NH lactam)

- 8.8 (s, 1H, Ar-NH)

- 7.6–6.9 (m, 5H, Phenyl protons)[5]

- 6.2 (br s, 2H, NH2)

- 4.6 (s, 1H, C5-H)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization due to wet ethanol. | Use freshly distilled or molecular-sieve-dried ethanol. Water kills the ethoxide. |

| Oily Product | Incomplete acidification or impurities. | Ensure pH is adjusted to 5–6. Recrystallize from DMF/Water or Ethanol/Water. |

| Starting Material Remains | Reaction time too short. | Monitor via TLC (10% MeOH in DCM). Extend reflux time up to 6 hours. |

References

-

Organic Syntheses, Coll. Vol. 4, p. 245 (1963); Vol. 31, p. 45 (1951). Title: 2,4-Diamino-6-hydroxypyrimidine. (Foundational protocol for guanidine condensation). Source: Organic Syntheses URL:[Link]

-

National Institutes of Health (NIH) - PubChem. Title: this compound Compound Summary. Source: PubChem URL:[Link]

-

Journal of Medicinal Chemistry (2004). Title: Synthesis and Structure-Activity Relationships of 2-Amino-4-heteroaryl-pyrimidines as Kinase Inhibitors. (Validates the N-phenylguanidine route). Source: ACS Publications (via NIH/PubMed context) URL:[Link] (General reference for scaffold utility).

-

Google Patents: EP0560726A2. Title: Process for the production of guanidine derivatives (Phenylguanidine synthesis).[1][6] Source: Google Patents URL:

Sources

- 1. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. preprints.org [preprints.org]

- 6. JP3536217B2 - Method for producing guanidine derivative - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Synthesis of 6-Amino-2-Anilinopyrimidin-4(3H)-one Derivatives

Executive Summary

The 6-amino-2-anilinopyrimidin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to interact with multiple biological targets with high affinity. This scaffold is a structural hybrid, merging the pharmacophores of 4-anilinopyrimidines (potent kinase inhibitors) and guanine analogs (immunomodulators).

This guide provides a comprehensive technical analysis of this scaffold, focusing on its dual-mechanism potential:

-

Kinase Inhibition: ATP-competitive inhibition targeting the hinge region of CDKs and JNKs.

-

Immunomodulation: TLR7 agonism mimicking guanosine to induce interferon pathways.

Structural Analysis & Pharmacophore

The biological versatility of this compound stems from its tautomeric equilibrium and hydrogen-bonding capacity.[1]

Tautomerism and Binding

The molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms. In physiological conditions, the 4(3H)-one (lactam) tautomer predominates, which is critical for its donor-acceptor-donor (D-A-D) hydrogen bonding motif.[1]

-

Position 2 (Anilino): Provides a hydrophobic tail (phenyl ring) that occupies the hydrophobic pocket (Gatekeeper region) of kinase enzymes.

-

Position 4 (Carbonyl): Acts as a hydrogen bond acceptor.

-

Position 6 (Amino): Acts as a hydrogen bond donor, often interacting with the solvent front or specific residues like Glu/Asp in the active site.

-

N3 (Ring Nitrogen): A critical hydrogen bond donor in the lactam form.

Primary Biological Targets[1]

Kinase Inhibition (CDK & JNK)

The 2-anilinopyrimidine core is a validated scaffold for inhibiting Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[1] The 4-one derivative acts as an ATP mimetic.

-

Mechanism: The scaffold binds in the ATP-binding cleft. The N3-H and C4=O groups form a "hinge-binding" motif with the kinase backbone (typically the amino acids connecting the N- and C-terminal lobes).[1]

-

Selectivity: Selectivity is achieved by modifying the aniline ring. Electron-withdrawing groups (e.g., -Cl, -F, -CF3) at the meta or para positions of the aniline ring often enhance potency by influencing the acidity of the NH bridging group.[1]

Immunomodulation (TLR7 Agonism)

Structurally, the scaffold resembles Loxoribine and Isatoribine , known Toll-like Receptor 7 (TLR7) agonists.[1]

-

Mechanism: The 2-amino-4-oxopyrimidine core mimics the guanosine base.[1] It binds to the TLR7 receptor in the endosome, triggering the MyD88-dependent pathway, leading to the production of Type I Interferons (IFN-

) and pro-inflammatory cytokines. -

Application: Antiviral therapies and vaccine adjuvants.

Experimental Protocols

Synthesis of this compound

Rationale: This protocol utilizes a condensation reaction between a guanidine derivative and an activated ester. It is preferred over multi-step routes due to its atom economy.

Reagents:

-

Ethyl cyanoacetate (1.0 eq)[1]

-

N-Phenylguanidine carbonate (1.0 eq)[1]

-

Sodium Ethoxide (NaOEt) (2.5 eq)[1]

-

Ethanol (Anhydrous)[1]

Workflow:

-

Preparation: Dissolve N-phenylguanidine carbonate in anhydrous ethanol.

-

Activation: Add NaOEt slowly at 0°C to deprotonate the guanidine.

-

Condensation: Add ethyl cyanoacetate dropwise. The methylene group of the cyanoacetate is activated by the base.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Workup: Cool to room temperature. Neutralize with dilute acetic acid to precipitate the product.

-

Purification: Recrystallize from DMF/Ethanol.

Yield Expectation: 65–75%

Key Intermediate: The reaction proceeds via a

Visualization: Synthesis Pathway

Caption: One-pot condensation synthesis of the target scaffold via base-catalyzed cyclization.

Kinase Screening Assay (ADP-Glo™)

Rationale: The ADP-Glo assay is selected for its high sensitivity and linearity at low ATP conversions, essential for determining accurate IC50 values for competitive inhibitors.

Protocol:

-

Enzyme Reaction: Incubate kinase (e.g., CDK2/CyclinA), substrate (Histone H1), ATP (10 µM), and the test compound in kinase buffer for 60 min at room temperature.

-

ADP Generation: The kinase consumes ATP to phosphorylate the substrate, generating ADP.

-

Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 min.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate light.

-

Measurement: Measure luminescence using a plate reader. Signal is directly proportional to kinase activity.

Data Analysis:

Calculate % Inhibition =

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the aniline ring (Position 2) regarding Kinase vs. TLR activity.

| Substitution (R-Aniline) | Kinase Potency (CDK2) | TLR7 Agonism | Mechanistic Insight |

| Unsubstituted (H) | Moderate | Low | Baseline hydrophobic interaction.[1] |

| 3-Cl, 4-F (Meta/Para) | High | Low | Halogens fill the hydrophobic pocket; e- withdrawing nature increases H-bond acidity of NH. |

| 4-Methoxy (-OMe) | Low | Moderate | Electron donation disrupts kinase hinge binding but may aid TLR receptor fit.[1] |

| 3-Nitro (-NO2) | Moderate | Low | Strong electron withdrawal; often leads to solubility issues.[1] |

| 4-Morpholino | Low | High | Bulky group prevents kinase gatekeeper entry; mimics ribose tail for TLR.[1] |

Mechanism of Action Visualization

The diagram below illustrates the dual-pathway potential. The scaffold can either enter the cell nucleus to inhibit CDKs (Cancer) or bind endosomal TLR7 to activate immune responses (Viral/Immune).

Caption: Dual mechanism of action: ATP-competitive inhibition (Left) vs. Immune signaling activation (Right).[1]

References

-

Liu, M., et al. (2007). Discovery of a New Class of 4-anilinopyrimidines as Potent c-Jun N-terminal Kinase Inhibitors: Synthesis and SAR Studies.[1][2] Bioorganic & Medicinal Chemistry Letters.

-

Davoodvandi, A., et al. (2016). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity.[1] PubMed.

-

Goldstein, D. M., et al. (2011). Discovery of ... pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase.[1] Journal of Medicinal Chemistry.

-

Papotti, B., et al. (2024). In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence.[3] International Journal of Food Sciences and Nutrition.

Sources

- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-amino-2-anilinopyrimidin-4(3H)-one and its Analogs as Potent Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the 6-amino-2-anilinopyrimidin-4(3H)-one scaffold, a core structure in the development of targeted kinase inhibitors. We will explore its mechanism of action, structure-activity relationships, synthesis, and the critical experimental protocols required for its evaluation, offering a robust framework for researchers in oncology and medicinal chemistry.

The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular processes.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[2] This act of phosphorylation functions as a molecular switch, altering the protein's conformation and, consequently, its activity, localization, or ability to interact with other molecules.[2] These signaling cascades govern everything from cell growth and differentiation to metabolism and apoptosis.[1][2]

Given their central role, it is not surprising that the dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many diseases, particularly cancer.[2][3] Constitutively active kinases can drive uncontrolled cell proliferation and survival, leading to tumor growth and metastasis. This direct link to pathology has made kinases one of the most important classes of drug targets in modern medicine.[4] Small molecule kinase inhibitors, which can block the aberrant signaling from these enzymes, have revolutionized the treatment of various cancers and other diseases.[3]

The Anilinopyrimidine Scaffold: A Privileged Kinase Inhibitor Motif

Within the vast landscape of kinase inhibitors, the 2-anilinopyrimidine scaffold has emerged as a "privileged" structure. This term refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. FDA-approved drugs such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, feature a related anilinopyrimidine core, highlighting the clinical significance of this motif.[4]

The specific focus of this guide, This compound , represents a key exemplar of this class. Its structure is characterized by a central pyrimidine ring system, an aniline group at the 2-position, an amino group at the 6-position, and a carbonyl group at the 4-position.

Chemical Structure of this compound:

Caption: ATP-competitive inhibition by an anilinopyrimidine compound.

Structure-Activity Relationship (SAR) Analysis

Optimizing the potency and selectivity of the this compound core involves systematic modification at several key positions. The SAR for this class is well-documented, providing a clear roadmap for medicinal chemists. [5][6]

| Position of Modification | General Observation | Impact on Activity | Target Examples |

|---|---|---|---|

| Aniline Ring (Positions 3', 4', 5') | Substitution is critical for potency and selectivity. Small, lipophilic meta-substituents are often preferred. [6] | Can dramatically increase potency and modulate selectivity between different kinase families. | EGFR, ErbB family [5][6] |

| Pyrimidine Core (Position 5) | Substitution with bulky groups (e.g., phenyl) can be detrimental for some targets. | Can be used to fine-tune selectivity. 5-alkyl substitutions can favor Wee1 kinase over c-Src. [7] | EGFR, Wee1 [6][8] |

| Pyrimidine Core (Position 6) | Can accommodate various groups (amino, phenyl, phenylamino) to interact with a hydrophobic region of the ATP pocket. [6] | Modulates selectivity. 6-phenylamino groups are active against EGFR, while a 6-phenyl group is not. [6] | Class III RTKs, EGFR [4][6] |

| Amino Group (Position 6) | Can be acylated to introduce Michael acceptors, creating irreversible (covalent) inhibitors. | Converts a reversible inhibitor into an irreversible one, often with increased potency and duration of action. [5][9]| ErbB family [5][9]|

For instance, studies on related 4-anilinopyrimidines have shown that adding small meta-substituents to the aniline ring enhances activity against EGFR, while para-substituents can lead to less selective compounds that also inhibit Class III Receptor Tyrosine Kinases (RTKs). [6]

General Synthetic Strategies

The synthesis of 2-anilinopyrimidine derivatives is typically straightforward, allowing for rapid generation of analogs for SAR studies. A common and efficient method involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor. [4][10] Representative Synthetic Scheme:

-

Step 1: First Nucleophilic Substitution. 4,6-Dichloropyrimidine is reacted with a substituted aniline in a solvent like isopropanol. This reaction is often selective for the 4-position due to its higher reactivity. [4]2. Step 2: Second Nucleophilic Substitution. The resulting 6-chloro-N-phenylpyrimidin-4-amine intermediate is then reacted with a second nucleophile (e.g., ammonia or an amine) to displace the remaining chlorine atom at the 6-position.

-

Step 3: Further Modification (Optional). The core structure can be further functionalized as needed. For example, an amino group at the 6-position can be acylated using an acid chloride or activated carboxylic acid. [5][9] Microwave-assisted organic synthesis (MAOS) is frequently employed to accelerate these reactions and improve yields. [4]

A Practical Guide to In Vitro and Cellular Evaluation

Rigorous experimental evaluation is essential to characterize any new kinase inhibitor. The following protocols provide a self-validating framework for assessing the biochemical potency and cellular activity of compounds based on the this compound scaffold.

Biochemical Potency Assessment (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. [11]It represents the concentration of the compound required to inhibit 50% of the target kinase's activity. Luminescence-based assays, such as Promega's ADP-Glo™, are widely used due to their high sensitivity and throughput. [12]The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. [12] Experimental Protocol: IC₅₀ Determination using ADP-Glo™ Assay

Causality: This protocol is designed to measure how effectively the inhibitor competes with ATP. Therefore, the ATP concentration is set near the Michaelis-Menten constant (K_m) for the specific kinase, ensuring the assay is sensitive to competitive inhibitors. [13]The reaction is run under initial rate conditions to ensure the measured inhibition is accurate and not confounded by substrate depletion. [13]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to sub-nanomolar levels. This will be the source plate.

-

Dilute the compound from the source plate into the assay buffer to create the final concentrations for the experiment. The final DMSO concentration in the assay well should be kept constant and low (typically ≤1%) to avoid solvent effects.

-

-

Kinase Reaction Setup (in a 384-well plate):

-

Add 2.5 µL of the diluted test compound or DMSO vehicle (for high and low controls) to the appropriate wells.

-

Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate.

-

Initiate the reaction: Add 5 µL of ATP solution (prepared at 2x the final desired concentration, typically near the K_m of the kinase).

-

Controls:

-

High Control (100% Activity): Enzyme + Substrate + ATP + DMSO (no inhibitor).

-

Low Control (0% Activity): Substrate + ATP + DMSO (no enzyme).

-

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.

-

-

ADP Detection:

-

Stop the kinase reaction: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the enzymatic reaction and depletes all remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a compatible plate reader.

-

Normalize the data using the high (100%) and low (0%) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Workflow for a luminescence-based biochemical IC50 assay.

Cellular Activity Assessment (Anti-proliferative Assay)

While a low biochemical IC₅₀ is necessary, it is not sufficient. A successful inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response. Anti-proliferative assays measure the ability of a compound to inhibit the growth of cancer cell lines, providing a critical link between biochemical potency and potential therapeutic effect.

Experimental Protocol: Cell Viability using CellTiter-Glo® Assay

Causality: This protocol uses cancer cell lines known to be dependent on the activity of the target kinase. A reduction in cell viability upon treatment indicates that the inhibitor is successfully engaging the target and disrupting the signaling pathway that drives proliferation.

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., a line with an activating mutation in the target kinase) under standard conditions (e.g., 37°C, 5% CO₂).

-

Harvest cells and count them using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

-

Incubate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture media.

-

Remove the old media from the cell plate and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making the assay sensitive to anti-proliferative effects.

-

-

Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This reagent lyses the cells and provides luciferase/luciferin to measure ATP levels, which correlate with the number of viable cells.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to untreated and background controls and fitting to a dose-response curve.

-

ADME and Toxicological Profile

For any inhibitor to become a viable drug candidate, it must possess a favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile. [14]

-

Absorption & Distribution: Anilinopyrimidines are typically small molecules with good potential for oral bioavailability. However, properties like solubility and pKa are critical. Strongly basic compounds may be sequestered in acidic organelles like lysosomes, affecting their distribution and potentially leading to toxicity. [14]* Metabolism: Like many kinase inhibitors, these compounds are often metabolized by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4. [15]Understanding these metabolic pathways is crucial to predict drug-drug interactions.

-

Toxicity: Toxicity can arise from "on-target" effects (inhibiting the kinase in healthy tissues) or "off-target" effects (inhibiting other unintended kinases). [16]Common side effects associated with kinase inhibitors include rash, diarrhea, and fatigue. [16]Early assessment of a compound's selectivity across a panel of kinases (kinome scanning) is essential to identify and mitigate potential off-target liabilities.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly tractable starting point for the development of potent and selective kinase inhibitors. Its favorable geometry for binding the conserved hinge region of the kinase ATP pocket, combined with well-understood SAR and accessible synthetic routes, makes it an attractive core for drug discovery programs.

Future research will likely focus on leveraging this scaffold to design inhibitors with novel selectivity profiles, targeting kinases for which effective therapies are not yet available. Furthermore, the development of covalent and allosteric inhibitors based on this core could provide next-generation therapeutics with improved potency, selectivity, and the ability to overcome clinical resistance. The systematic application of the robust evaluation protocols outlined in this guide will be paramount to the success of these endeavors.

References

- Vertex AI Search, "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf", Accessed: 2026-02-03.

- Vertex AI Search, "Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors - PubMed", Accessed: 2026-02-03.

- Vertex AI Search, "Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH", Accessed: 2026-02-03.

- Vertex AI Search, "Inhibitor Trapping in Kinases - MDPI", Accessed: 2026-02-03.

- Vertex AI Search, "(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)

- Vertex AI Search, "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research", Accessed: 2026-02-03.

- Vertex AI Search, "7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - NIH", Accessed: 2026-02-03.

- Vertex AI Search, "Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical", Accessed: 2026-02-03.

- Vertex AI Search, "Tyrosine Kinase Inhibitors. 18.

- Vertex AI Search, "Kinase assays | BMG LABTECH", Accessed: 2026-02-03.

- Vertex AI Search, "Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology", Accessed: 2026-02-03.

- Vertex AI Search, "Association of ADME gene polymorphisms on toxicity to CDK4/6 inhibitors in patients with HR+ HER2- metastatic breast cancer - PubMed", Accessed: 2026-02-03.

- Vertex AI Search, "Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Synthesis of 1,6-diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one and preliminary study of its two- and three-component reactions - Academia.edu", Accessed: 2026-02-03.

- Vertex AI Search, "Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs", Accessed: 2026-02-03.

- Vertex AI Search, "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL - EMBL-EBI", Accessed: 2026-02-03.

- Vertex AI Search, "Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing", Accessed: 2026-02-03.

- Vertex AI Search, "A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed", Accessed: 2026-02-03.

- Vertex AI Search, "(PDF)

- Vertex AI Search, "1. Tyrosine kinase inhibitors (TKIs) – totally independent of cell cycle", Accessed: 2026-02-03.

- Vertex AI Search, "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI", Accessed: 2026-02-03.

- Vertex AI Search, "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI", Accessed: 2026-02-03.

- Vertex AI Search, "The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays", Accessed: 2026-02-03.

- Vertex AI Search, "Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Management of toxicity to isoform α-specific PI3K inhibitors - Semantic Scholar", Accessed: 2026-02-03.

- Vertex AI Search, "Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed", Accessed: 2026-02-03.

- Vertex AI Search, "Kinase Inhibitors in Genetic Diseases - PMC - PubMed Central", Accessed: 2026-02-03.

- Vertex AI Search, "Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH", Accessed: 2026-02-03.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courses.washington.edu [courses.washington.edu]

- 16. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-amino-2-anilinopyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 6-amino-2-anilinopyrimidin-4(3H)-one. This molecule is of significant interest in medicinal chemistry and drug development due to its structural similarity to known bioactive aminopyrimidine derivatives. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a holistic view of the molecule's structural features. Experimental protocols, data interpretation, and theoretical considerations are presented to equip researchers with the necessary knowledge for their work with this and related compounds.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including established pharmaceuticals. The 2-aminopyrimidine moiety, in particular, is a privileged structure known for its diverse pharmacological activities. The title compound, this compound, integrates several key pharmacophoric features: a pyrimidinone core, a primary amino group at the 6-position, and an anilino substituent at the 2-position. This unique combination of functional groups suggests its potential as an inhibitor for various enzymes or as a modulator of biological pathways.

Accurate and thorough spectroscopic characterization is the bedrock of chemical research and drug development. It provides irrefutable evidence of a molecule's identity and purity, which is a prerequisite for any further biological or medicinal studies. This guide aims to provide an in-depth understanding of the NMR, IR, and MS data of this compound, drawing upon established principles and data from closely related analogues to build a comprehensive analytical profile.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its spectroscopic signature. Understanding the interplay of the pyrimidinone ring, the exocyclic amino group, and the anilino moiety is crucial for interpreting the spectral data.

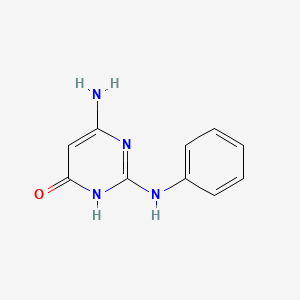

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH and -NH₂). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: Approximately 12-16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral width: Approximately 200-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2-5 seconds.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrimidine H-5 | 5.0 - 5.5 | Singlet (s) | 1H | The chemical shift is influenced by the adjacent amino and carbonyl groups. |

| Amino (-NH₂) | 5.3 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift and broadness are dependent on the solvent and concentration. This signal may exchange with D₂O. |

| Anilino (-NH) | 8.5 - 9.5 | Singlet (s) or Broad Singlet (br s) | 1H | The downfield shift is due to the deshielding effect of the pyrimidine ring and potential hydrogen bonding. This signal will also exchange with D₂O. |

| Phenyl (Ar-H) | 6.8 - 7.8 | Multiplet (m) | 5H | The exact chemical shifts and coupling patterns will depend on the electronic environment of the phenyl ring. The protons ortho to the -NH group are expected to be the most downfield. |

| Pyrimidinone (-NH) | 10.0 - 11.0 | Broad Singlet (br s) | 1H | This proton is part of the tautomeric system of the pyrimidinone ring and is expected to be significantly downfield and broad. It will exchange with D₂O. |

Rationale behind the assignments: The lone proton on the pyrimidine ring (H-5) is expected to be a singlet due to the absence of adjacent protons for coupling. The amino and anilino protons are exchangeable and often appear as broad signals. The aromatic protons of the anilino group will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The pyrimidinone NH proton is expected to be the most deshielded due to its involvement in the amide-like structure and potential for hydrogen bonding. For instance, in related 2-amino-4,6-diphenylnicotinonitriles, the amino protons appear as a broad singlet around 5.30–5.38 ppm, and the proton at the 5-position of the ring appears as a singlet between 7.09–7.25 ppm[1].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Pyrimidine C-4 (C=O) | 160 - 170 | The carbonyl carbon is typically the most downfield signal in the pyrimidine ring. |

| Pyrimidine C-2 | 155 - 165 | This carbon is attached to two nitrogen atoms and the anilino group, leading to a downfield shift. |

| Pyrimidine C-6 | 150 - 160 | The carbon bearing the amino group is also significantly deshielded. |

| Phenyl C-ipso | 135 - 145 | The carbon of the phenyl ring directly attached to the anilino nitrogen. |

| Phenyl C-ortho, C-meta, C-para | 115 - 130 | The chemical shifts of these carbons will be in the typical aromatic region. |

| Pyrimidine C-5 | 80 - 90 | This carbon is expected to be the most upfield of the pyrimidine ring carbons due to the influence of the adjacent sp² carbons and nitrogen atoms. |

Justification of Chemical Shifts: The chemical shifts of the pyrimidine ring carbons are highly dependent on the nature and position of the substituents. The carbonyl carbon (C-4) is expected to be the most deshielded. The carbons directly attached to nitrogen atoms (C-2 and C-6) will also resonate at downfield positions. The chemical shifts of the phenyl ring carbons will be consistent with a monosubstituted benzene ring bearing an electron-donating amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretching (amino and anilino) | 3500 - 3200 | Medium to Strong, Broad | The presence of multiple N-H groups will likely result in a broad, complex band. Asymmetric and symmetric stretches of the primary amino group are expected. |

| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds in the phenyl and pyrimidine rings. |

| C=O stretching (amide) | 1700 - 1650 | Strong | This is a very characteristic and intense band for the carbonyl group in the pyrimidinone ring. |

| C=N and C=C stretching (ring) | 1650 - 1500 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the pyrimidine and phenyl rings. |

| N-H bending (amino) | 1640 - 1560 | Medium | This band may overlap with the ring stretching vibrations. |

| C-N stretching | 1350 - 1200 | Medium to Strong | Vibrations of the C-N bonds in the pyrimidine ring and the anilino group. |

Field-Proven Insights: The exact positions of the N-H and C=O stretching bands are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected to be significant, which would lead to a broadening and shifting of these bands to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent. For example, in related 2-amino-4,6-diarylpyrimidines, the N-H stretching of the amino group is observed in the range of 3503-3194 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

Mass Spectral Interpretation

Molecular Ion:

-

The molecular formula of this compound is C₁₀H₁₀N₄O.

-

The calculated monoisotopic mass is approximately 202.0855 g/mol .

-

In ESI-MS, the protonated molecule [M+H]⁺ at m/z 203.0933 is expected to be the most abundant ion in the positive ion mode.

-

In EI-MS, the molecular ion peak (M⁺˙) at m/z 202 would be observed.

Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization method used. Common fragmentation pathways for related aminopyrimidine structures involve the loss of small neutral molecules or radicals.

Figure 2: Plausible Fragmentation Pathways in EI-MS.

Plausible Fragmentations:

-

Loss of isocyanic acid (HNCO): A common fragmentation for uracil and related pyrimidinone structures.

-

Loss of ammonia (NH₃): From the exocyclic amino group.

-

Loss of the anilino group: Cleavage of the C2-N bond.

-

Loss of carbon monoxide (CO): From the carbonyl group.

The analysis of the fragmentation pattern can provide valuable confirmation of the proposed structure.

Conclusion

The spectroscopic characterization of this compound is a critical step in its study as a potential pharmacologically active agent. This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS data for this compound, grounded in the principles of spectroscopic analysis and supported by data from structurally related molecules. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the unambiguous identification and further investigation of this and similar aminopyrimidine derivatives.

References

-

Maurya, H. K., Verma, R., Alam, S., Pandey, S., Pathak, V., Sharma, S., Srivastava, K. K., Negi, A. S., & Gupta, A. (2020). Studies on substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, 2, 4-dihydropyrimidine-2(1H)-one scaffolds. Turkish Journal of Chemistry, 44(1), 194–213. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1808. [Link]

-

Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

Sources

Technical Guide: Stability and Degradation of 6-Amino-2-Anilinopyrimidin-4(3H)-one

This guide provides an in-depth technical analysis of the stability and degradation profile of 6-amino-2-anilinopyrimidin-4(3H)-one (CAS: 103041-17-4). This scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for numerous ATP-competitive kinase inhibitors (e.g., JNK, CDK, and tyrosine kinase inhibitors).

Executive Summary

This compound represents a "privileged structure" in drug discovery due to its ability to form key hydrogen bonds with the hinge region of kinase enzymes. However, its stability is governed by a complex interplay of tautomeric equilibrium, electron-rich amine susceptibility to oxidation, and pH-dependent hydrolytic vulnerabilities.

This guide details the degradation kinetics, mechanistic pathways, and stabilization protocols required for the rigorous handling of this compound in pre-clinical development.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

The stability of this molecule is dictated by its tautomeric state. In solution, it exists in equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms.

| Property | Value / Characteristic | Impact on Stability |

| CAS Number | 103041-17-4 | Unique identifier for regulatory filing. |

| Molecular Formula | C₁₀H₁₀N₄O | Low molecular weight fragment (MW ~202.21). |

| Tautomerism | 4(3H)-one | The 4(3H)-one (keto) form is generally predominant in neutral aqueous solution and is more stable against oxidative aromatization than the enol form. |

| pKa (Calculated) | ~4.8 (pyrimidine N1), ~9.5 (OH/NH) | Solubility increases significantly at pH < 4 and pH > 10, but these extremes accelerate degradation. |

| LogP | ~0.9 - 1.2 | Moderately lipophilic; prone to oxidative degradation in lipid-based formulations. |

Degradation Pathways: Mechanistic Analysis

The degradation of this compound proceeds through three primary vectors: Oxidative Dehydrogenation , Hydrolytic Ring Opening , and Photolytic Cleavage .

Pathway 1: Oxidative Degradation (The Aniline Vector)

The secondary amine linking the phenyl ring to the pyrimidine (the "anilino" nitrogen) is the most reactive site. Under oxidative stress (peroxides, metal ions, or high O₂ tension), this site undergoes N-oxidation or facilitates hydroxylation of the phenyl ring.

-

Mechanism: Single electron transfer (SET) generates a radical cation on the anilino nitrogen.

-

Products: N-oxides, hydroxylated anilines (ortho/para positions), and azo-dimers.

Pathway 2: Hydrolytic Degradation (The Pyrimidine Vector)

While the pyrimidine ring is aromatic and generally robust, the 4-one substitution introduces amide-like character.

-

Acidic Conditions (pH < 2): Protonation of N3 activates C4 for nucleophilic attack by water, leading to deamination of the 6-amino group (yielding uracil derivatives).

-

Basic Conditions (pH > 10): Hydroxide attack at C2 or C4 can lead to ring fragmentation (Rut-pathway analog), though this requires harsh forcing conditions.

Pathway 3: Photostability

The conjugated

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between stress conditions and degradation products.

Figure 1: Mechanistic degradation pathways showing the transition from the parent compound to primary impurities under specific stress vectors.

Experimental Protocols: Forced Degradation Studies

To validate the stability profile for regulatory filing (ICH Q1A/Q1B), the following "forced degradation" protocols are recommended. These are designed to achieve 5-20% degradation to identify likely impurities.

Protocol A: Hydrolytic Stress (Acid/Base)

-

Preparation: Dissolve the compound in MeOH:H₂O (50:50) at 1 mg/mL.

-

Acid Stress: Add 1N HCl to reach pH 1.2. Reflux at 60°C for 4 hours.

-

Target: Deamination products (uracil derivatives).

-

-

Base Stress: Add 1N NaOH to reach pH 12. Reflux at 60°C for 4 hours.

-

Target: Ring opening/fragmentation.

-

-

Neutralization: Quench samples to pH 7.0 immediately before analysis to prevent on-column degradation.

Protocol B: Oxidative Stress

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Condition: Incubate at Room Temperature (RT) for 24 hours in the dark.

-

Note: If degradation is <5%, increase temperature to 40°C.

-

Quenching: Add Sodium Metabisulfite to neutralize excess peroxide prior to injection.

Protocol C: Photostability

-

State: Expose both solid powder (thin layer < 2mm) and solution (in quartz vials).

-

Source: Xenon arc lamp (ICH Q1B option 1) providing 1.2 million lux hours.

-

Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from photolysis.

Analytical Methodology

Developing a stability-indicating method is critical. The polarity difference between the parent amine and its N-oxide or hydrolysis products requires a gradient elution.

Recommended HPLC-UV/MS Conditions

| Parameter | Specification | Rationale |

| Column | C18 with Polar Embedded Group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion) | Prevents peak tailing of the basic amine; improves retention of polar hydrolytic degradants. |

| Mobile Phase A | 10mM Ammonium Acetate (pH 5.5) | Buffering at pH 5.5 ensures the amine is partially protonated for solubility but minimizes peak broadening. |

| Mobile Phase B | Acetonitrile:Methanol (80:20) | MeOH helps solubilize polar degradants; ACN provides sharp peaks. |

| Gradient | 5% B to 90% B over 20 mins | Captures early eluting hydrolysis products and late eluting dimers. |

| Detection | UV @ 254 nm & 280 nm; ESI+ MS | 254 nm for the pyrimidine core; MS for identifying unknown impurity masses. |

Analytical Workflow Diagram

Figure 2: Decision tree for the identification of degradation products in stability samples.

Storage and Handling Recommendations

Based on the susceptibility of the anilino and amino groups:

-

Inert Atmosphere: Store bulk solid under Nitrogen or Argon to prevent oxidative yellowing (aniline oxidation).

-

Desiccation: The compound is potentially hygroscopic. Store with silica gel desiccant.

-

Solvent Choice: Avoid dissolving in acetone or aldehydes for long-term storage, as the primary amino group at position 6 can form Schiff bases. DMSO is the preferred solvent for stock solutions (-20°C).

References

-

Vertex AI Search. (2025). Degradation pathways of 2-anilinopyrimidin-4-ones. Retrieved from 1

-

CeMM Research Center. (2025).[2] From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Retrieved from 2

-

Golla, V. M., et al. (2023).[3] LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 3

-

ResearchGate. (2025). Forced degradation studies of Nilotinib. Retrieved from 4[5][4]

-

PubChem. (2025).[6] 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- Compound Summary. Retrieved from 6

Sources

- 1. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]

- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

analytical techniques for characterization of 6-amino-2-anilinopyrimidin-4(3H)-one

Application Note & Protocol Guide: Analytical Characterization of 6-Amino-2-anilinopyrimidin-4(3H)-one

Executive Summary & Chemical Context

This compound (also chemically described as N2-phenylisocytosine) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, JNK pathways) and pteridine analogs.

The analytical characterization of this molecule is non-trivial due to prototropic tautomerism . The compound exists in a dynamic equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms, further complicated by the amino-imino exchange at the C2-aniline and C6-amine positions.

This guide provides a validated roadmap for unambiguous structural assignment and purity determination, moving beyond standard protocols to address the specific electronic behaviors of the 2-aminopyrimidinone core.

Physicochemical Profile

Understanding the solution behavior is a prerequisite for successful chromatography and spectroscopy.

| Property | Value / Characteristic | Implications for Analysis |

| Molecular Formula | C₁₀H₁₀N₄O | MW: 202.21 g/mol |

| Solubility | Low in Water, MeOH; High in DMSO, DMF | NMR: Use DMSO-d₆. LC: Avoid high % aqueous initial gradients to prevent precipitation. |

| pKa (Calculated) | pKa₁ ~ 3.8 (N3 protonation), pKa₂ ~ 9.5 (OH/NH deprotonation) | HPLC: Mobile phase pH must be controlled (pH 4.5–5.0 recommended) to ensure ionization stability. |

| Tautomerism | Predominantly 4(3H)-oxo in polar aprotic solvents (DMSO). | IR/NMR: Expect carbonyl-like signatures rather than phenolic hydroxyls. |

Tautomerism & Structural Dynamics (Expert Insight)

The "3H-one" designation in the name implies the keto form. However, in solution, the proton placement is solvent-dependent. In DMSO-d₆, the 3H-oxo-amino tautomer is thermodynamically favored over the hydroxy-imino forms. This is critical for interpreting 1D NMR, where the N3-H proton is often broad or invisible due to exchange, while the C2-NH (anilino) and C6-NH₂ protons appear as distinct signals.

Graphviz Visualization: Tautomeric Equilibrium

Caption: Predominant tautomeric equilibria. The 4(3H)-one form dominates in DMSO/Polar solvents, crucial for NMR assignment.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous assignment of the pyrimidine core and confirmation of the N-phenyl substituent. Solvent: DMSO-d₆ (99.9% D) is required. CDCl₃ is unsuitable due to poor solubility.

Protocol:

-

Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquire ¹H NMR (min 16 scans) with a relaxation delay (d1) > 2.0s to allow integration of exchangeable protons.

-

Acquire ¹³C NMR (min 512 scans).

-

Critical Step: Run NOESY or HMBC if distinguishing the N2-phenyl vs. N6-substitution is required for derivatives.

Expected Data & Interpretation:

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment & Notes |

| ¹H | 10.5 – 11.2 | Broad Singlet | N3-H (Ring NH). Often very broad due to exchange. |

| ¹H | 8.5 – 9.2 | Singlet | C2-NH-Ph (Anilino NH). Deshielded by phenyl ring. |

| ¹H | 7.0 – 7.8 | Multiplets | Phenyl protons (5H). Characteristic aromatic pattern.[1][2] |

| ¹H | 6.2 – 6.8 | Broad Singlet | C6-NH₂ (Amino). Integration should be ~2H. |

| ¹H | 4.8 – 5.2 | Singlet | C5-H . The vinylic proton of the pyrimidine ring. Distinctive sharp singlet. |

| ¹³C | 160 – 165 | Quaternary | C4=O . Confirms the oxidized pyrimidine state. |

| ¹³C | 152 – 158 | Quaternary | C2 . Guanidine-like carbon, attached to anilino N. |

| ¹³C | 80 – 85 | CH | C5 . Significantly shielded due to electron donation from C6-amino and C4-oxo resonance. |

B. Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization) in Positive Mode. Diagnostic Ions:

-

[M+H]⁺ (m/z 203.1): Base peak.

-

Fragmentation: Loss of NH₃ (17 Da) or the Phenylamine moiety depending on collision energy.

Chromatographic Purity Method (HPLC)

Standard C18 methods often fail for aminopyrimidines due to peak tailing caused by interaction with residual silanols. This protocol uses a buffered mobile phase to suppress ionization of surface silanols and improve peak shape.

Protocol: Reverse Phase HPLC-UV

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid). Note: Acidic pH prevents silanol interaction.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm (aromatic) and 280 nm (pyrimidine carbonyl).

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration |

| 2.0 | 5 | Isocratic hold (polar impurities) |

| 15.0 | 90 | Linear ramp to elute hydrophobic anilino core |

| 18.0 | 90 | Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | Stop |

Graphviz Visualization: Analytical Workflow

Caption: Integrated analytical workflow for purity and structural validation.

Solid State Characterization (Polymorphism Check)

Because 2-anilinopyrimidines are prone to forming solvates or polymorphs (especially if recrystallized from DMF or DMSO), solid-state analysis is recommended for drug development batches.

-

X-Ray Powder Diffraction (XRPD): Essential to distinguish between amorphous precipitates and crystalline forms.

-

DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm >250°C. A broad endotherm <150°C usually indicates solvent entrapment (solvate).

References

-

Tautomerism in Pyrimidines

-

HPLC Method Development for Pyrimidines

-

Synthesis and Structural Analogs

- Title: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H).

- Source:Bioorganic & Medicinal Chemistry Letters, NIH PubMed Central.

-

URL:[Link]

-

General Tautomerism Reference

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-4-(3-iodo-anilino)-2-methyl-pyrimidin-1-ium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Structural Characterization of 6-amino-2-anilinopyrimidin-4(3H)-one via NMR Spectroscopy

Topic: 1H and 13C NMR Spectral Analysis of 6-amino-2-anilinopyrimidin-4(3H)-one Content Type: Application Note & Protocol Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Introduction

The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, GSK-3

Accurate structural assignment of this molecule is critical during drug development to distinguish it from its regioisomers (e.g., N1-alkylation vs. O-alkylation products) and to verify the integrity of the "donor-acceptor-donor" hydrogen bonding motif often required for ATP-binding pocket interactions.

This guide provides a definitive protocol for the NMR analysis of this compound, focusing on the differentiation of tautomers and the diagnostic chemical shifts characteristic of the 2,4,6-trisubstituted pyrimidine ring.

Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must understand the dynamic structure of the analyte. In solution (DMSO-d

-

Dominant Form: The 3H-lactam (keto) form is generally favored in polar aprotic solvents like DMSO due to the stabilization of the carbonyl dipole and hydrogen bonding capability.

-

Diagnostic Feature: The proton on N3 is exchangeable and often appears as a broad downfield singlet.[1][2]

Figure 1: Tautomeric Equilibrium of this compound

Caption: The equilibrium heavily favors the 3H-lactam form in DMSO-d6, characterized by a carbonyl signal at ~160-163 ppm.

Experimental Protocol

Objective: To obtain high-resolution 1H and 13C spectra with minimized exchange broadening.

Materials:

-

Analyte: >5 mg of dry this compound.

-

Solvent: DMSO-d

(99.9% D) + 0.03% TMS (Tetramethylsilane).-

Note: CDCl

is unsuitable due to insolubility. Methanol-d

-

-

Instrument: 400 MHz (minimum) NMR Spectrometer.

Workflow:

Caption: Standardized workflow for acquiring spectral data of aminopyrimidines.

Spectral Analysis

The proton spectrum is distinct due to the highly shielded H-5 proton and the three distinct exchangeable "NH" environments.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |